6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, with its intricate structure, exhibits significant potential in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves multiple steps. One common method includes the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent temperature and pressure, ensuring efficient production. The purification process often involves chromatography techniques to isolate the desired compound from by-products .
Chemical Reactions Analysis
Types of Reactions
6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets. It can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits similar biological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research .
Properties
Molecular Formula |
C30H20O10 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2/t23-/m0/s1 |
InChI Key |
DZUMWIOUSTYKKH-QHCPKHFHSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
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